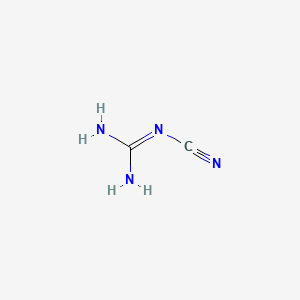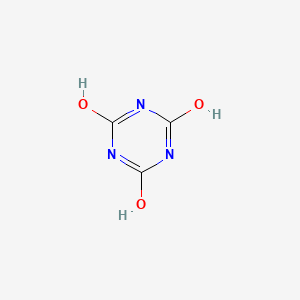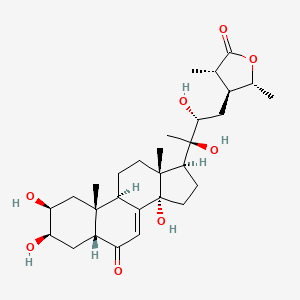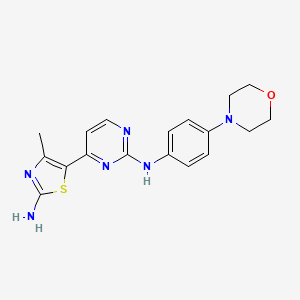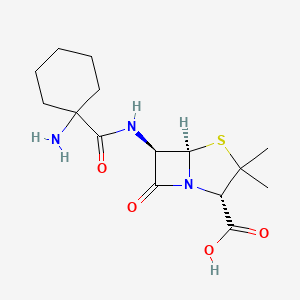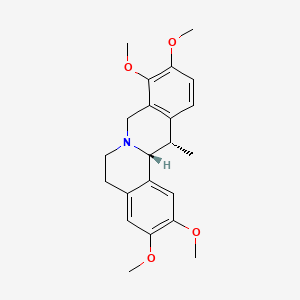
Corydaline
Übersicht
Beschreibung
Corydaline is a pharmacologically active isoquinoline alkaloid isolated from Corydalis tubers . It exhibits diverse biological activities, including antiacetylcholinesterase (AChE; IC 50 = 15 μM), antiallergic, antinociceptive, and gastric emptying activities .
Synthesis Analysis
Corydaline synthase is an enzyme that catalyzes the chemical reaction involving S-adenosyl-L-methionine, palmatine, NADPH, and H+ . The products of this reaction are S-adenosyl-L-homocysteine, corydaline, and NADP+ . A study has identified a total of ten enzymes that may possess columbamine-O-methyltransferase activity, which is the final step for tetrahydropalmatine synthesis .
Molecular Structure Analysis
The molecular formula of Corydaline is C22H27NO4 . Its IUPAC name is 2,3,9,10-Tetramethoxy-13α-methyl-13aβ-berbine . The molecular weight of Corydaline is 369.461 g·mol−1 .
Physical And Chemical Properties Analysis
Corydaline has a molar mass of 369.461 g·mol−1 . It is a bitter crystalline alkaloid .
Wissenschaftliche Forschungsanwendungen
Mu Opioid Receptor Agonist
Corydaline has been identified as a novel mu opioid receptor (MOR) agonist . This discovery was made through a combination of in silico (pharmacophore-based virtual screening and docking) and pharmacological (in vitro binding and functional assays, and behavioral tests) approaches . Corydaline produces antinociceptive effects in mice after subcutaneous administration via a MOR-dependent mechanism . This makes it a valuable starting point for future chemical optimization towards the development of novel opioid analgesics .
G Protein-Biased Agonist
Corydaline has been identified as a G protein-biased agonist to the MOR without inducing β-arrestin2 recruitment upon receptor activation . This characteristic could potentially lead to the development of opioid analgesics with improved therapeutic profiles .
Pain Relief
Corydaline, being a mu opioid receptor agonist, plays a significant role in pain perception and modulation . It represents one of the most important targets for achieving effective pain relief .
Alkaloid Synthesis in Corydalis Yanhusuo
Corydaline is one of the main chemical components in Corydalis yanhusuo bulbs . It is a part of the benzylisoquinoline alkaloids (BIAs) biosynthesis in Corydalis yanhusuo . The study of Corydaline can provide a strong theoretical basis for the subsequent development of metabolic engineering of benzylisoquinoline alkaloids .
Sedation
Corydaline, as a part of BIAs in Corydalis yanhusuo, plays an important role in sedation . This makes it a potential candidate for the development of new sedatives .
Cancer Cell Inhibition
Corydaline, being a part of BIAs, has been found to inhibit cancer cells . This opens up a new avenue for the development of novel cancer therapies .
Wirkmechanismus
Target of Action
Corydaline, an isoquinoline alkaloid isolated from Corydalis yanhusuo, primarily targets acetylcholinesterase . It also exhibits anti-allergic, antinociceptive, and gastric emptying activities . Corydaline has been found to have multiple targets for combating Listeria monocytogenes, including dysregulation of carbohydrate metabolism, suppression of cell wall synthesis, and inhibition of bacterial motility .
Mode of Action
Corydaline interacts with its targets by inhibiting acetylcholinesterase, which is a key enzyme involved in the termination of impulse transmission by rapid hydrolysis of the neurotransmitter acetylcholine . This interaction results in the modulation of gastrointestinal activity, suppression of nociception, and reduction of allergic responses .
Biochemical Pathways
Corydaline affects several biochemical pathways. It disrupts carbohydrate metabolism, suppresses cell wall synthesis, and inhibits bacterial motility in Listeria monocytogenes . These effects on the biochemical pathways lead to the downstream effects of inhibiting the growth and proliferation of the bacteria .
Pharmacokinetics
The pharmacokinetics of Corydaline have been studied in rats. After oral administration, Corydaline exhibits dose-proportional area under the plasma concentration-time curve (AUC) and maximum plasma concentration (Cmax) values, indicating linear pharmacokinetics . The large tissue-to-plasma concentration ratios of Corydaline suggest considerable tissue distribution .
Result of Action
The molecular and cellular effects of Corydaline’s action include increased gastric emptying and small intestine transit speed, induction of gastric relaxation, inhibition of chemically induced pain, and potential inhibition of mast cell-dependent smooth muscle contraction of the aorta . Corydaline also exhibits strong nematocidal activity, showing little cytotoxicity and representing a potential treatment for Strongyloidiasis .
Action Environment
The action, efficacy, and stability of Corydaline can be influenced by environmental factors. For instance, Corydaline’s pharmacokinetic properties may vary between different genders due to differences in metabolic clearance . .
Safety and Hazards
Eigenschaften
IUPAC Name |
(13S,13aR)-2,3,9,10-tetramethoxy-13-methyl-6,8,13,13a-tetrahydro-5H-isoquinolino[2,1-b]isoquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27NO4/c1-13-15-6-7-18(24-2)22(27-5)17(15)12-23-9-8-14-10-19(25-3)20(26-4)11-16(14)21(13)23/h6-7,10-11,13,21H,8-9,12H2,1-5H3/t13-,21+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRSRXLJTYQVOHC-YEJXKQKISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2C3=CC(=C(C=C3CCN2CC4=C1C=CC(=C4OC)OC)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1[C@@H]2C3=CC(=C(C=C3CCN2CC4=C1C=CC(=C4OC)OC)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90199735 | |
| Record name | Corydaline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90199735 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
369.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Corydaline | |
CAS RN |
518-69-4, 6018-35-5 | |
| Record name | (+)-Corydaline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=518-69-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Corydaline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000518694 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Corydaline, (+/-)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006018355 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Corydaline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90199735 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | CORYDALINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/08N392L8VX | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | CORYDALINE, (±)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6MUC9717YK | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)(piperidin-1-yl)methanone](/img/structure/B1669364.png)
![6a,7,8,9-Tetrahydro-2H-[1,4]dioxino[2',3':4,5]benzo[1,2-e]pyrrolo[2,1-b][1,3]oxazin-11(3H)-one](/img/structure/B1669365.png)
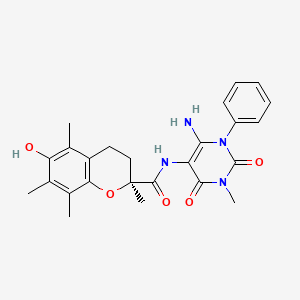
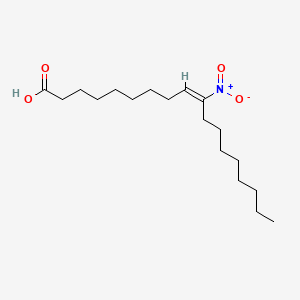
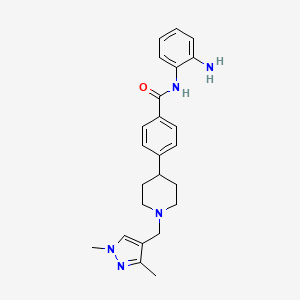
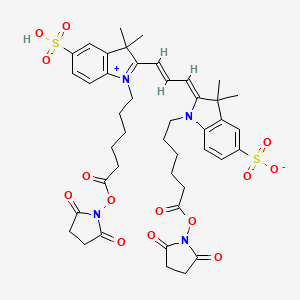
![3H-Indolium, 2-[5-[1-(5-carboxypentyl)-1,3-dihydro-3,3-dimethyl-5-sulfo-2H-indol-2-ylidene]-1,3-pentadien-1-yl]-1-ethyl-3,3-dimethyl-5-sulfo-, inner salt](/img/structure/B1669371.png)

